molecular formula C20H24N4O3 B5586707 3-{2-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-1,3-oxazolidin-2-one

3-{2-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-1,3-oxazolidin-2-one

Cat. No. B5586707
M. Wt: 368.4 g/mol
InChI Key: UYZJWTMZJRTXJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of oxazolidin-2-ones, which is the class of compounds that includes our compound of interest, can be efficiently achieved from 1,3-diols and 3-amino alcohols using iodobenzene dichloride and sodium azide. This method is a general and efficient approach for synthesizing oxazolidin-2-ones and imidazolidin-2-ones directly from these precursors (He, Gao, Wang, & Zhang, 2014).

Molecular Structure Analysis

The molecular structure of similar compounds in the oxazolidinone class shows features like planarity in certain ring structures and specific dihedral angles between different parts of the molecule. For instance, in a related oxazolidin-2-one compound, the benzothiazole group and oxazolidine ring were almost planar, making a specific dihedral angle (Ma, Li, An, & Wen, 2010).

Chemical Reactions and Properties

Oxazolidinones, like the compound , typically exhibit reactions consistent with their class. These reactions can include various substitutions and transformations pertinent to their oxazolidinone and imidazole structures. These reactions are often driven by factors such as solubility and structural optimization (Guo et al., 2013).

Physical Properties Analysis

The physical properties of oxazolidinones can be influenced by their molecular structure. For example, the planarity and dihedral angles in the molecular structure can affect properties such as solubility and crystalline form. The presence of specific functional groups like imidazole and piperidine can also influence these physical properties.

Chemical Properties Analysis

The chemical properties of oxazolidinones are marked by their antibacterial activity. This class of compounds is known to be effective against a range of gram-positive organisms, including resistant strains. Their activity is a result of their ability to inhibit protein synthesis in bacteria (Tucker et al., 1998).

Mechanism of Action

Imidazoles inhibit C-14α demethylation of lanosterol in fungi by binding to one of the cytochrome P-450 enzymes, which leads to the accumulation of C-14α methylsterols and reduced concentrations of ergosterol, a sterol essential for a normal fungal cytoplasmic membrane .

Safety and Hazards

Imidazole compounds can pose certain safety and health hazards. For instance, (1-Benzyl-1H-imidazol-2-yl)methanol, a related compound, is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to GHS classification . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

3-[2-[3-(1-benzylimidazol-2-yl)piperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c25-18(15-24-11-12-27-20(24)26)22-9-4-7-17(14-22)19-21-8-10-23(19)13-16-5-2-1-3-6-16/h1-3,5-6,8,10,17H,4,7,9,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZJWTMZJRTXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2CCOC2=O)C3=NC=CN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.